molecular formula C11H19N3 B1320453 N2,N2-Dipropyl-2,5-pyridinediamine CAS No. 52025-51-1

N2,N2-Dipropyl-2,5-pyridinediamine

Cat. No. B1320453
CAS RN: 52025-51-1
M. Wt: 193.29 g/mol
InChI Key: BCHVCLRGYHXZHE-UHFFFAOYSA-N
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Description

N2,N2-Dipropyl-2,5-pyridinediamine, also known as N2,N2-DPDP, is an organic compound with a wide range of applications in the medical, chemical, and engineering industries. It is a colorless, water-soluble compound with a molecular weight of 206.27 g/mol and a melting point of 83-85°C. N2,N2-DPDP is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in many different fields due to its high chemical stability and low toxicity. It is a versatile reagent and has been used in a number of important medical, chemical, and engineering applications.

Scientific Research Applications

Synthesis and Structural Characterization

N2,N2-Dipropyl-2,5-pyridinediamine and its derivatives have been used in the synthesis of various chemical compounds. For instance, a study focused on the synthesis and structural characterization of N,N´-Dipropyl-N,N,N´,N´-tetramethyl-1,2-ethylenediammonium dichloride and dibromide, demonstrating the diversity of structures that can be achieved using similar compounds (Närhi et al., 2011).

Spectroscopic Characteristics

Another application involves the study of the spectroscopic characteristics of compounds like N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine. These studies provide insights into the properties of such compounds in solid states and solutions, which is crucial for their application in various scientific fields (Galić et al., 2000).

Luminescence in Transition Metal Chelates

Research into the luminescence of transition metal d6 chelates, including complexes with pyridinediamine derivatives, has been conducted. These studies help understand the emission and absorption spectra of these complexes, which is vital in fields like photophysics and photochemistry (DeArmond & Hillis, 1971).

Binding Ability in Supramolecular Chemistry

The derivatives of pyridinediamine, such as 3,5-pyridinedicarboxylic N-oxides, have been studied for their binding ability with macrocycles in supramolecular chemistry. This research is significant for understanding the interactions and complex formations in chemical and biological systems (Chen et al., 2015).

Coordination Compounds in Cancer Research

Studies have also been conducted on coordination compounds of various metals with pyridinediamine derivatives, examining their potential application in cancer research. These studies help in understanding the interaction of these compounds with biological molecules and their potential therapeutic applications (Pahonțu et al., 2014).

Synthesis of Fluorescent Chemosensors

Research on the synthesis of fluorescent chemosensors using pyridinediamine derivatives has been conducted. These chemosensors are significant for detecting specific ions or molecules, which is crucial in environmental monitoring and diagnostics (García et al., 2019).

Photocatalytic Degradation Studies

The photocatalytic degradation of pyridine, which includes structures similar to this compound, has been studied for its environmental applications, such as in water treatment and pollution control (Maillard-Dupuy et al., 1994).

Electrocatalytic Ammonia Synthesis

Electrocatalytic ammonia synthesis using N-doped materials, which can relate to pyridinediamine derivatives, has been explored for agricultural and clean energy applications. This research is crucial in developing sustainable and efficient methods for ammonia production (Liu et al., 2018).

properties

IUPAC Name

2-N,2-N-dipropylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVCLRGYHXZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (5-nitro-pyridin-2-yl)-dipropylamine (630 mg, 2.82 mmol) in methanol (10 ml) was hydrogenated over 10% Pd—C (130 mg) at room temperature and atmospheric pressure until no further gas absorption occurred. The reaction mixture was filtered over celite and the filtrate was concentrated to an oil. Purification by column chromatography over silica gel using 0-20% ethyl acetate in pet ether yielded N2,N2-dipropyl-pyridine-2,5-diamine (336 mg, 46.5%) as oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Three

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